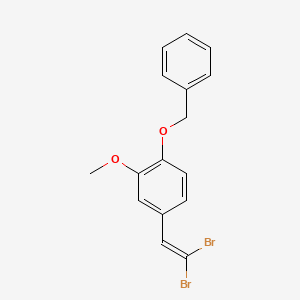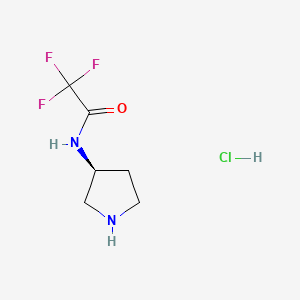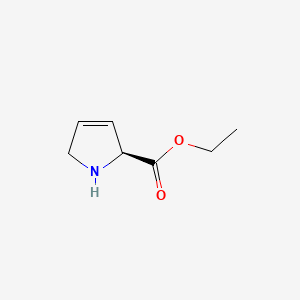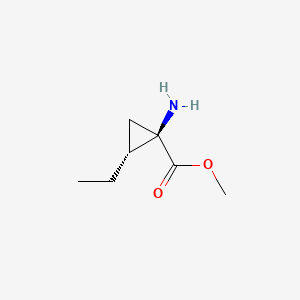
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with significant importance in various scientific fields. This compound is known for its unique structural features, which include a cyclopropane ring substituted with an amino group and an ester group. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a chiral catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-Methyl 1-amino-2-ethylcyclopropanecarboxylate: The enantiomer of the compound with different stereochemistry.
Ethyl 1-amino-2-ethylcyclopropanecarboxylate: A similar compound with an ethyl ester group instead of a methyl ester.
1-Amino-2-ethylcyclopropanecarboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid cyclopropane ring and functional groups make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
138457-96-2 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.186 |
Nom IUPAC |
methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5-,7-/m1/s1 |
Clé InChI |
OGJFOUDGUGGQPA-IYSWYEEDSA-N |
SMILES |
CCC1CC1(C(=O)OC)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)
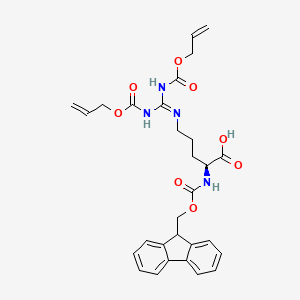
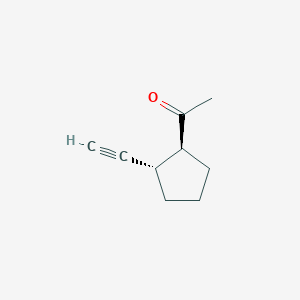
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)
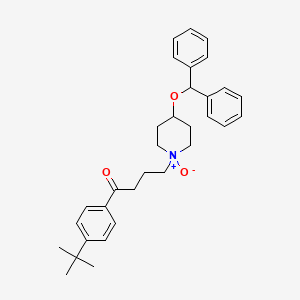
![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)
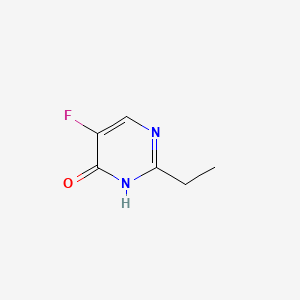
![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
